2-Fluoro-6-(methylsulfonyl)pyridine
Overview
Description
2-Fluoro-6-(methylsulfonyl)pyridine is an organic compound with the chemical formula C6H6FNO2S . It belongs to the class of 2-halobenzoic acids and derivatives , specifically carrying a fluorine atom at the 2-position of the benzene ring . The presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring gives it interesting and unusual physical, chemical, and biological properties.
Synthesis Analysis
- CsSO4F Reaction : Pyridine reacts with CsSO4F at room temperature, yielding a mixture of products such as 2-fluoro-, 2-fluorosulfonate-, and 2-chloro- or 2-alkoxy-pyridines .
Molecular Structure Analysis
The molecular formula of This compound is C6H6FNO2S , with an average mass of 175.18 Da . The compound’s structure consists of a pyridine ring substituted with a fluorine atom at the 2-position and a methylsulfonyl group at the 6-position .
Chemical Reactions Analysis
The compound’s reactivity is influenced by the fluorine substituent. For instance, it can participate in substitution reactions, potentially leading to various derivatives. Further exploration of its reactivity and synthetic pathways is essential for understanding its applications .
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 2-fluoro-6-(methylsulfonyl)pyridine belongs, have been noted for their interesting and unusual physical, chemical, and biological properties .
Mode of Action
Fluoropyridines, in general, are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may have broad effects on multiple biochemical pathways .
Result of Action
As a fluoropyridine, it may have unique effects due to the presence of the strong electron-withdrawing substituent in the aromatic ring .
Action Environment
Fluoropyridines are generally known for their stability, which may suggest that this compound is relatively stable under various environmental conditions .
Properties
IUPAC Name |
2-fluoro-6-methylsulfonylpyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-11(9,10)6-4-2-3-5(7)8-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWIRKXKZZIIOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=N1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294510 | |
Record name | 2-Fluoro-6-(methylsulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207609-64-0 | |
Record name | 2-Fluoro-6-(methylsulfonyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207609-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-(methylsulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901294510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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